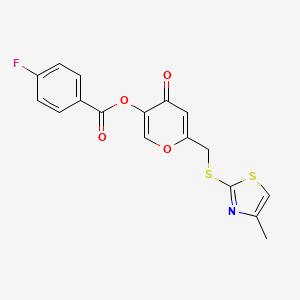

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate

Description

This compound is a heterocyclic ester featuring a 4-fluorobenzoate moiety linked via a thioether bridge to a 4-oxo-4H-pyran ring. The thioether group connects to a 4-methylthiazole substituent, which introduces aromatic and sulfur-containing heterocyclic characteristics.

Properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO4S2/c1-10-8-24-17(19-10)25-9-13-6-14(20)15(7-22-13)23-16(21)11-2-4-12(18)5-3-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZWVSTUCWLVGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzoate Group

The 4-fluorobenzoate group in the target compound contrasts with analogs such as 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate (), which features a 4-methoxyphenoxy substituent. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability compared to methoxy groups, which may increase solubility but reduce bioavailability due to steric hindrance .

Heterocyclic Moieties

- Thiazole vs. Pyridazine/Isoxazole : The target’s 4-methylthiazole differs from pyridazine (e.g., I-6230 , I-6232 ) and isoxazole (e.g., I-6273 , I-6373 ) in . Thiazoles exhibit moderate basicity and sulfur-mediated hydrogen bonding, whereas pyridazines (nitrogen-rich) and isoxazoles (oxygen-containing) may influence solubility, electronic distribution, and target binding. For instance, pyridazine derivatives are often explored as kinase inhibitors, while thiazoles are prevalent in antimicrobial agents .

- Pyran Ring : The 4-oxo-4H-pyran core in the target compound is structurally similar to the pyran derivatives in . The keto group at position 4 may facilitate hydrogen bonding with biological targets, analogous to the 3-oxo group in ’s compound .

Thioether Linkages

The thioether bridge in the target compound is a recurring feature in bioactive molecules. For example, 6-[(1-naphthylmethyl)thio]-4-chloropyrazolo[3,4-d]pyrimidines () utilize a thioether group to enhance lipophilicity and metabolic stability. This group’s flexibility and sulfur atom’s polarizability may improve target engagement compared to oxygen or methylene bridges .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- For instance, thiazole-containing compounds often exhibit antimicrobial properties, whereas pyridazines are explored in cancer therapy .

- Toxicity : The thioether-linked pyrazolopyrimidines in demonstrated low acute toxicity (LD₅₀ = 2000 mg/kg), suggesting that the target compound’s thioether bridge may similarly reduce toxicity compared to more reactive functionalities .

- Synthetic Feasibility : The use of SHELX software () for crystallographic analysis implies that the target compound’s structure could be resolved via similar methods, aiding in structure-activity relationship studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.